

# Application Notes and Protocols for 4-((Ethoxycarbonyl)amino)benzoic acid

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## Compound of Interest

Compound Name: 4-((Ethoxycarbonyl)amino)benzoic acid

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## Introduction

**4-((Ethoxycarbonyl)amino)benzoic acid**, a derivative of para-aminobenzoic acid (PABA), serves as a versatile building block in organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its structural scaffold is of significant interest in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug discovery. This document provides detailed experimental protocols for the synthesis of **4-((Ethoxycarbonyl)amino)benzoic acid** and its potential applications in enzyme inhibition and antimicrobial screening assays.

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[3]
Molecular Weight	209.20 g/mol	[3]
CAS Number	5180-75-6	[3]
Appearance	White to off-white solid	
Solubility	Soluble in ethanol, methanol, DMSO; slightly soluble in water	[4]

## Experimental Protocols

### Protocol 1: Synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid

This protocol details the N-ethoxycarbonylation of 4-aminobenzoic acid using ethyl chloroformate.

#### Materials:

- 4-Aminobenzoic acid (PABA)
- Ethyl chloroformate
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (HCl, 1M)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and purification

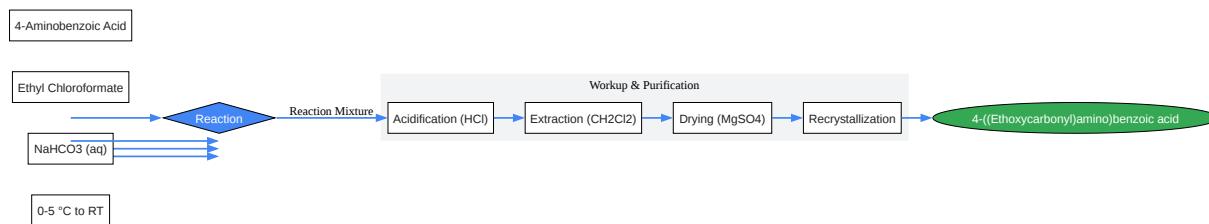
#### Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until all the solid has dissolved.

- Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
- Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Acidification: Cool the mixture again in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4-((Ethoxycarbonyl)amino)benzoic acid** can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Expected Yield: 85-95%

Diagram of Synthetic Workflow:



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Caption: Synthesis of **4-((Ethoxycarbonyl)amino)benzoic acid**.

## Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, can be adapted to screen **4-((Ethoxycarbonyl)amino)benzoic acid** for its potential as an acetylcholinesterase inhibitor.[\[1\]](#)

Materials:

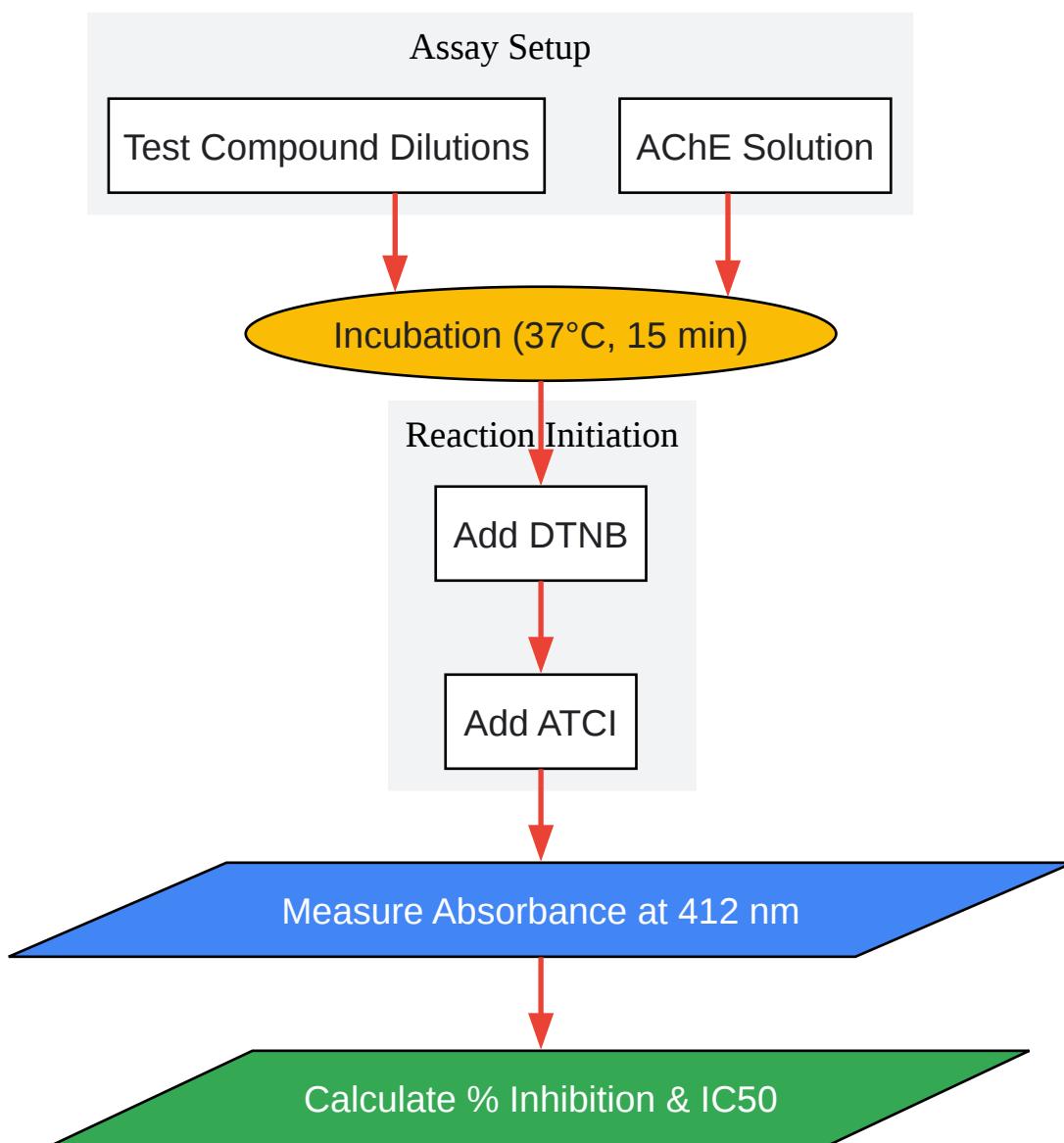
- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **4-((Ethoxycarbonyl)amino)benzoic acid** (test compound)
- Donepezil or Galantamine (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
  - Prepare a stock solution of the test compound in DMSO.
  - Prepare serial dilutions of the test compound in phosphate buffer.
  - Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired final concentrations.

- Assay in 96-Well Plate:
  - To each well, add 25  $\mu$ L of the test compound dilution (or positive control/buffer for controls).
  - Add 50  $\mu$ L of AChE solution and incubate at 37 °C for 15 minutes.
  - Add 50  $\mu$ L of DTNB solution.
  - Initiate the reaction by adding 25  $\mu$ L of ATCl solution.
- Measurement:
  - Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction for each concentration of the test compound.
  - Determine the percentage of inhibition relative to the control (buffer only).
  - Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the  $IC_{50}$  value.

Diagram of AChE Inhibition Assay Workflow:



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Caption: Workflow for the acetylcholinesterase inhibition assay.

## Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of **4-((Ethoxycarbonyl)amino)benzoic acid** against bacterial strains.[\[2\]](#)

Materials:

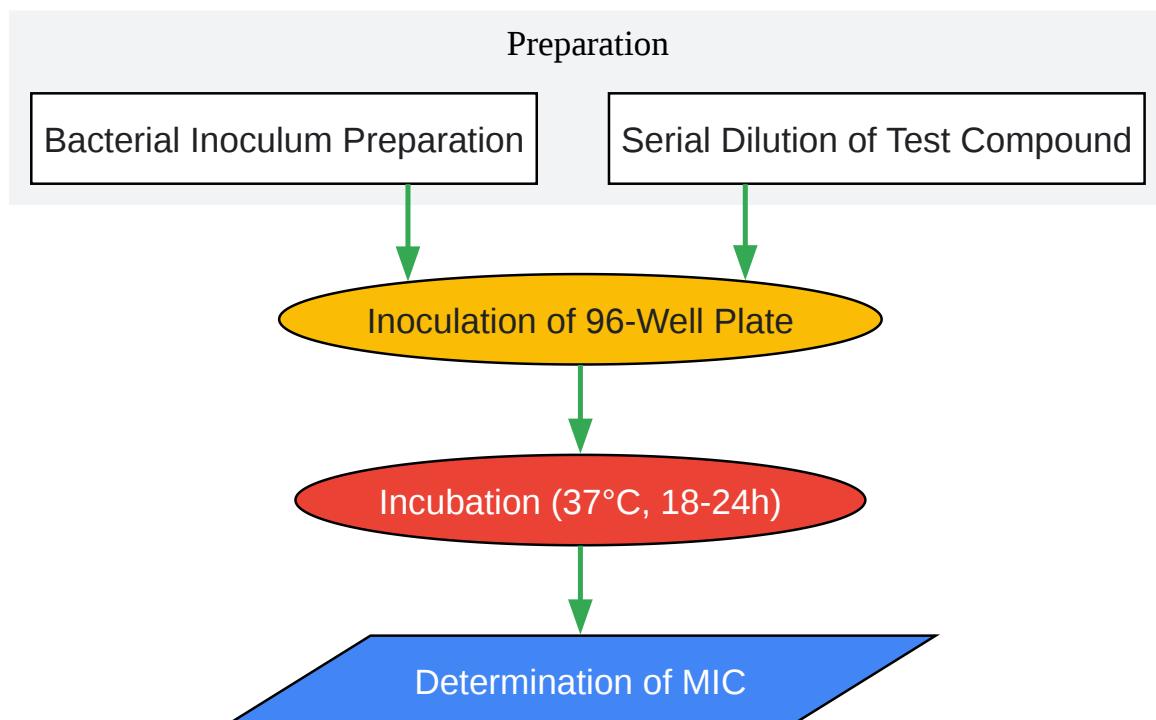
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- **4-((Ethoxycarbonyl)amino)benzoic acid** (test compound)
- Standard antibiotic (e.g., Ciprofloxacin, as a positive control)
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

**Procedure:**

- Inoculum Preparation:
  - Culture the bacterial strain overnight in MHB.
  - Dilute the overnight culture to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Compound Dilution:
  - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
- Inoculation:
  - Add the prepared bacterial inoculum to each well containing the diluted compound.
  - Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation:
  - Incubate the microplate at 37 °C for 18-24 hours.
- MIC Determination:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Diagram of Antimicrobial Susceptibility Testing Workflow:



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Caption: Workflow for antimicrobial susceptibility testing.

## Quantitative Data on PABA Derivatives

While specific quantitative data for **4-((Ethoxycarbonyl)amino)benzoic acid** is not readily available in the cited literature, the following tables provide context on the biological activities of related PABA derivatives.

Table 1: Cholinesterase Inhibition by PABA Derivatives[5]

Compound	Target Enzyme	IC <sub>50</sub> (µM)
Compound 5b	Acetylcholinesterase (AChE)	1.66 ± 0.03
Compound 2c	Butyrylcholinesterase (BChE)	2.67 ± 0.05
Galantamine (Standard)	AChE	0.54 ± 0.05
Galantamine (Standard)	BChE	9.87 ± 0.12

Table 2: Antimicrobial Activity of PABA-derived Schiff Bases[2]

Compound	Microorganism	MIC (µM)
PABA-Schiff Base 1	Staphylococcus aureus (MRSA)	15.62
PABA-Schiff Base 2	Mycobacterium tuberculosis	≥ 62.5
PABA-Schiff Base 3	Candida albicans	≥ 7.81

Table 3: Cytotoxicity of PABA-derived Schiff Bases against HepG2 Cells[2][6]

Compound	IC <sub>50</sub> (µM)
PABA-Schiff Base 4	≥ 15.0

## Conclusion

**4-((Ethoxycarbonyl)amino)benzoic acid** is a valuable synthetic intermediate with potential applications in drug discovery. The provided protocols offer a foundation for its synthesis and for screening its biological activity. The data on related PABA derivatives suggest that this class of compounds warrants further investigation for its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

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